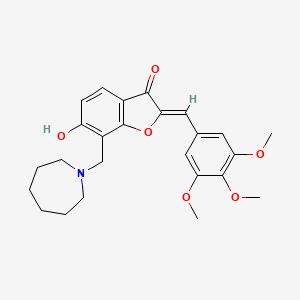

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a substituted azepane ring and a 3,4,5-trimethoxybenzylidene moiety. Structural studies reveal that its Z-configuration at the benzylidene double bond and the azepane side chain contribute to unique interactions with biological targets, such as Pim-1 kinase, where it induces a novel P-loop conformation stabilized by interactions with the β3 strand .

Properties

IUPAC Name |

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-29-21-13-16(14-22(30-2)25(21)31-3)12-20-23(28)17-8-9-19(27)18(24(17)32-20)15-26-10-6-4-5-7-11-26/h8-9,12-14,27H,4-7,10-11,15H2,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBFDKKIOKULIX-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The benzofuran-3(2H)-one scaffold is common among analogs, but substituents significantly alter physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Hydrophilicity : The target compound’s azepane group enhances solubility compared to analogs with rigid aromatic systems (e.g., compound 7c) .

Target Compound :

- Pim-1 Kinase Inhibition : Induces a unique P-loop conformation in Pim-1 kinase, stabilized by interactions between the azepane group and the β3 strand .

- Selectivity : The trimethoxybenzylidene moiety may enhance selectivity for kinases with hydrophobic binding pockets.

Analog 6l :

- Lower Yield : Synthetic challenges due to polyhydroxy substituents (46.8% yield vs. 71% for compound 7c).

Analog 7c :

- Heterocyclic Core: The thiazolo-pyrimidinone system may confer anti-inflammatory or antimicrobial activity, though specific assays are lacking.

Analog 11 :

- Piperazine Flexibility : The piperazine group could modulate blood-brain barrier penetration, making it relevant for CNS targets.

Q & A

What are the established synthetic methodologies for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis involves a multi-step process:

Benzofuran Core Formation : Cyclization of precursor molecules (e.g., 6-hydroxybenzofuran-3-one derivatives) via acid- or base-mediated reactions.

Functionalization :

- Azepan-1-ylmethyl introduction : Alkylation or reductive amination at the 7-position using azepane derivatives.

- 3,4,5-Trimethoxybenzylidene incorporation : Condensation of the benzofuran core with 3,4,5-trimethoxybenzaldehyde under basic conditions (e.g., K₂CO₃/EtOH, reflux) to form the Z-isomer.

Optimization :

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Monitor reaction progress via TLC and purify intermediates via column chromatography.

- Control stereochemistry by adjusting reaction time and temperature (e.g., lower temps favor Z-configuration).

How can researchers confirm the stereochemical configuration (Z-isomer) and assess compound purity?

Answer:

- Stereochemical Confirmation :

- NOESY NMR : Detect spatial proximity between the benzylidene proton and the benzofuran ring protons.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.

- Purity Assessment :

- HPLC-UV/ELSD : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% formic acid).

- Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₄H₂₇NO₆) and rule out impurities.

What in vitro assays are suitable for evaluating enzyme inhibitory activity, and how should conflicting data be resolved?

Answer:

- Assay Design :

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values against target enzymes (e.g., kinases or hydrolases).

- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) in real-time.

- Addressing Data Contradictions :

- Standardize assay buffers (pH 7.4, 25°C) and validate compound stability (e.g., DMSO stock integrity via LC-MS).

- Cross-validate with orthogonal methods (e.g., ITC for thermodynamic binding parameters).

What strategies enhance solubility and bioavailability without compromising bioactivity?

Answer:

- Structural Modifications :

- Introduce hydrophilic groups (e.g., PEG chains) at the azepan nitrogen.

- Salt formation (e.g., hydrochloride) for improved aqueous solubility.

- Formulation Approaches :

- Use cyclodextrin inclusion complexes or lipid-based nanoemulsions.

- Evaluation :

- Measure logP (octanol/water partition coefficient) and permeability via Caco-2 cell assays.

- Measure logP (octanol/water partition coefficient) and permeability via Caco-2 cell assays.

How does the substitution pattern on the benzylidene moiety influence target selectivity?

Answer:

- Role of Methoxy Groups :

- 3,4,5-Trimethoxy enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases).

- SAR Studies :

- Synthesize analogs with halogen (Br, Cl) or hydroxyl substitutions.

- Compare inhibitory potency via dose-response curves and molecular docking (e.g., AutoDock Vina).

- Key Finding : Removing 5-methoxy reduces activity by 70%, highlighting its role in target engagement.

What computational methods predict metabolic pathways and toxicity?

Answer:

- Metabolism Prediction :

- MetaPrint2D : Identify potential Phase I metabolites (e.g., O-demethylation).

- CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms.

- Toxicity Screening :

- Pro-Tox II : Predict hepatotoxicity and mutagenicity.

- Validate with in vitro assays (e.g., Ames test for genotoxicity).

How can researchers address discrepancies in reported antibacterial activity across studies?

Answer:

- Experimental Variables :

- Standardize bacterial strains (e.g., ATCC controls) and culture conditions (e.g., Mueller-Hinton agar).

- Use broth microdilution (CLSI guidelines) for MIC determination.

- Mechanistic Insights :

- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.

- Check for efflux pump involvement (e.g., use inhibitors like PAβN).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.